N-Benzoyl-2'-DMT-3'-O-2-propenyl Adenosine
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Overview
Description
N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine is a synthetic nucleoside analog. This compound is characterized by the presence of a benzoyl group at the N6 position, a dimethoxytrityl (DMT) group at the 5’ position, and a propenyl group at the 3’ position of the adenosine molecule. These modifications enhance the stability and functionality of the molecule, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine typically involves multiple steps, including the protection of hydroxyl groups, selective benzoylation, and the introduction of the propenyl group. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMT) group. The N6 position is then benzoylated using benzoyl chloride in the presence of a base such as pyridine. Finally, the 3’-hydroxyl group is modified with a propenyl group using propenyl bromide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities, often involving the use of specialized reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form epoxides or diols.
Reduction: The benzoyl group can be reduced to form the corresponding amine.
Substitution: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the DMT group.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding amine.
Substitution: Exposure of the 5’-hydroxyl group.
Scientific Research Applications
N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of synthetic RNA and DNA for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzoyl group enhances the compound’s stability, while the propenyl group allows for further chemical modifications. The DMT group protects the 5’-hydroxyl group during synthesis and can be removed to expose the reactive site for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine: Similar in structure but contains a difluorocytidine base.
N-Benzoyl-5’-O-(4,4-Dimethoxytrityl)-2’-O-(2-methoxyethyl)adenosine: Contains a methoxyethyl group instead of a propenyl group.
Uniqueness
N-Benzoyl-2’-DMT-3’-O-2-propenyl Adenosine is unique due to its specific combination of protective groups and the propenyl modification, which provides enhanced stability and versatility in chemical synthesis .
Properties
Molecular Formula |
C41H39N5O7 |
---|---|
Molecular Weight |
713.8 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-prop-2-enoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C41H39N5O7/c1-4-23-51-36-33(53-40(35(36)47)46-26-44-34-37(42-25-43-38(34)46)45-39(48)27-11-7-5-8-12-27)24-52-41(28-13-9-6-10-14-28,29-15-19-31(49-2)20-16-29)30-17-21-32(50-3)22-18-30/h4-22,25-26,33,35-36,40,47H,1,23-24H2,2-3H3,(H,42,43,45,48)/t33-,35-,36-,40-/m1/s1 |
InChI Key |
NBVDRMUHPINBAS-MUMPVVMASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)OCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)OCC=C |
Origin of Product |
United States |
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